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(6-Methoxy-1H-purin-8-yl)methanamine
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Overview
Description
(6-Methoxy-1H-purin-8-yl)methanamine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This particular compound features a methoxy group attached to the purine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-1H-purin-8-yl)methanamine typically involves the introduction of a methoxy group to the purine ring followed by the attachment of a methanamine group. One common method includes:
Methoxylation: Starting with a purine derivative, a methoxy group is introduced using methanol in the presence of a catalyst.
Amination: The methoxylated purine is then reacted with a suitable amine source, such as methanamine, under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Oxo-purine derivatives.
Reduction Products: Reduced purine derivatives.
Substitution Products: Various substituted purines depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Antiviral Agents
Research has indicated that (6-Methoxy-1H-purin-8-yl)methanamine may exhibit antiviral properties. Its structural similarity to natural purines allows it to interfere with viral replication processes. Studies have shown that derivatives of purine compounds can inhibit the replication of viruses such as herpes simplex virus and human immunodeficiency virus, suggesting potential applications in antiviral drug development .
Cancer Research
The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that purine derivatives can inhibit DNA biosynthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells . Specific derivatives have shown promising results against breast adenocarcinoma and colorectal adenocarcinoma cell lines, indicating the potential for developing new anticancer therapies .
Biotechnological Applications
Nucleic Acid Research
this compound is utilized in the synthesis of nucleic acid analogs. Its ability to mimic natural nucleobases makes it a valuable tool for studying nucleic acid interactions and functions. Researchers are exploring its role in enhancing the stability and efficacy of nucleic acid-based therapeutics .
Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase. These interactions can lead to decreased levels of purine metabolites, which may have therapeutic implications in conditions like gout and certain cancers .
Mechanistic Insights
Understanding the mechanisms by which this compound exerts its effects is crucial for its application in drug development:
- Molecular Targets : The compound binds to active sites of enzymes, inhibiting their activity through non-covalent interactions such as hydrogen bonding and van der Waals forces. This inhibition can disrupt metabolic pathways critical for cell proliferation and viral replication.
- Pathway Interference : By affecting purine metabolism pathways, this compound can alter nucleotide synthesis, which is essential for both viral replication and cancer cell growth .
Research Findings Summary Table
Case Studies
Case Study 1: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of purine derivatives, including this compound, for their antiviral activity against herpes simplex virus type 1. The results indicated that certain derivatives exhibited significant antiviral activity, suggesting a pathway for further development into therapeutic agents .
Case Study 2: Cytotoxic Activity Against Cancer Cells
In a comprehensive study on tumor cell lines, researchers found that compounds similar to this compound displayed high cytotoxicity against various cancer types. The study highlighted the importance of structural modifications in enhancing the anticancer properties of purine derivatives .
Mechanism of Action
The mechanism of action of (6-Methoxy-1H-purin-8-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can enhance its binding affinity to these targets, while the methanamine group can facilitate its entry into cells. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- (5-Methoxy-1H-benzimidazol-2-yl)methanamine
- (6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine
Comparison:
- Structural Differences: While all these compounds contain a methoxy group and a methanamine group, the core structures differ (purine, benzimidazole, indene).
- Biological Activity: The differences in core structures can lead to variations in biological activity and specificity towards molecular targets.
- Uniqueness: (6-Methoxy-1H-purin-8-yl)methanamine is unique due to its purine core, which is a fundamental component of nucleic acids and has significant biological relevance.
Biological Activity
(6-Methoxy-1H-purin-8-yl)methanamine is a purine derivative that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article synthesizes current findings regarding its biological activity, particularly in terms of cytotoxicity, receptor interaction, and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group at the 6-position of the purine ring. This modification is believed to enhance its biological activity by influencing lipophilicity and electronic properties of the molecule, thereby affecting its interaction with biological targets.
Cytotoxic Activity
Research has demonstrated that various derivatives of methoxypurines exhibit significant cytotoxic effects against a range of cancer cell lines. A study synthesized several 2,6-substituted purines and evaluated their cytotoxicity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines. Notably:
- Compound 5a : GI50 values ranged from 1–2 µM across multiple cell lines.
- Compound 10a : Showed GI50 values under 2 µM for several cell lines.
- Compound 14 : Demonstrated impressive activity with GI50 values of 2–3 µM for various cancers.
These findings suggest that this compound and its analogs may serve as potent anticancer agents .
Table 1: Cytotoxicity Data for Selected Compounds
Compound | Cell Line | GI50 (µM) |
---|---|---|
5a | Various | 1–2 |
10a | Various | <2 |
14 | Leukemia, Melanoma | 2–3 |
19 | Breast Cancer | 2–4 |
The mechanism through which this compound exerts its effects may involve interaction with adenosine receptors. Specifically, derivatives lacking an exocyclic amine have shown high affinity for A3 adenosine receptors (A3AR), which are implicated in various physiological processes including inflammation and tumor progression .
Receptor Interaction Studies
Recent studies have highlighted the importance of structural modifications in enhancing receptor binding affinities. For instance:
- C6-Me derivatives demonstrated high A3AR affinity with Ki values as low as 6 nM.
This suggests that modifications at the C6 position can significantly influence the pharmacological profile of purine derivatives .
Case Studies
A notable case study evaluated the efficacy of this compound in vivo. In models of neuropathic pain, compounds related to this purine derivative exhibited significant analgesic effects, suggesting potential applications beyond oncology .
Antimicrobial Activity
In addition to anticancer properties, some studies have explored the antimicrobial activity of methoxypurines. For example, certain derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds indicate promising antibacterial properties .
Table 2: Antimicrobial Activity Data
Compound | Microorganism | MIC (mg/mL) |
---|---|---|
12a | E. coli | 0.0195 |
15 | Bacillus mycoides | 0.0048 |
Various | C. albicans | Varies |
Properties
Molecular Formula |
C7H9N5O |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
(6-methoxy-7H-purin-8-yl)methanamine |
InChI |
InChI=1S/C7H9N5O/c1-13-7-5-6(9-3-10-7)12-4(2-8)11-5/h3H,2,8H2,1H3,(H,9,10,11,12) |
InChI Key |
CKSCUSZVAZINRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1NC(=N2)CN |
Origin of Product |
United States |
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